molecular formula C16H19Cl2N3 B2497444 [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride CAS No. 1376388-69-0

[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride

カタログ番号: B2497444
CAS番号: 1376388-69-0
分子量: 324.25
InChIキー: MWZZPOLYWUUBAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The IUPAC name of the compound is [4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine dihydrochloride . The systematic identification is derived from the following structural features:

  • Benzimidazole core : A fused bicyclic system consisting of a benzene ring and an imidazole ring.
  • Substituents :
    • 5,6-Dimethyl groups : Methyl substituents at positions 5 and 6 of the benzimidazole ring.
    • Phenyl group : Attached at position 4 of the benzimidazole ring.
    • Methanamine moiety : A primary amine (-CH₂NH₂) bonded to position 2 of the benzimidazole.
  • Counterions : Two chloride ions (dihydrochloride salt) neutralizing the protonated amine.

The SMILES notation for the compound is NCC1=CC=C(C2=NC3=CC(C)=C(C)C=C3N2)C=C1.[H]Cl.[H]Cl .

Crystallographic Analysis and Stereochemical Considerations

While direct crystallographic data for this compound is not available in the provided sources, insights can be inferred from related benzimidazole derivatives:

  • Planar aromatic system : The benzimidazole core typically adopts a planar conformation due to aromatic stabilization, with coplanar benzene and imidazole rings.
  • Stereochemical rigidity : The fused bicyclic structure restricts rotational freedom, enforcing a fixed geometric arrangement.
  • Salt formation : The dihydrochloride salt likely involves hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice.

For analogous compounds, such as 2-(aminomethyl)benzimidazole dihydrochloride, crystal packing is dominated by N–H···Cl interactions and π-π stacking between aromatic rings.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Spectroscopic data for this compound is not explicitly reported in the provided sources, but predictions can be made based on structural analogs:

Nuclear Magnetic Resonance (NMR)
Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Benzimidazole aromatic protons 7.2–8.0 (downfield) Singlet/multiplet
Methyl groups (C5, C6) 2.3–2.6 (singlet) Singlet
Methanamine (-CH₂NH₃⁺) 3.0–3.5 (broad, exchangeable) Broad singlet

Note: Protonated amine signals may appear as broad peaks due to rapid exchange with solvent.

Infrared (IR) Spectroscopy
Functional Group Absorption Band (cm⁻¹)
N–H (amine) stretching 3300–3500 (broad)
C=N (benzimidazole) 1600–1650
Aromatic C–H (sp²) 1450–1600
C–Cl (counterion) 550–600
Mass Spectrometry

The molecular ion peak for the free base (without Cl⁻) would correspond to C₁₆H₁₉N₃⁺ (m/z 261.3). The dihydrochloride form would show peaks at m/z 324.25 (C₁₆H₁₉Cl₂N₃⁺), consistent with the molecular weight.

Computational Chemistry Approaches for Molecular Modeling

Computational methods provide critical insights into the compound’s electronic structure and reactivity:

Density Functional Theory (DFT) Studies
  • Geometry optimization : The M06/6-311G* method can predict bond lengths and angles. For benzimidazole derivatives, typical C–N bond lengths range from 1.32–1.38 Å, and C–C aromatic bonds are ~1.40 Å.
  • Electronic properties :
    • HOMO-LUMO gap : Determines reactivity. Benzimidazoles typically exhibit moderate gaps (~5–6 eV), favoring nucleophilic substitution.
    • Charge distribution : Electron density localized on the benzimidazole nitrogen atoms, influencing coordination chemistry.
Molecular Docking and Pharmacophore Modeling

While not directly reported, analogous methanamine-benzimidazole derivatives are explored for bioactivity (e.g., enzyme inhibition). The methanamine group may serve as a hydrogen-bond donor, enhancing binding to targets like kinases or GPCRs.

特性

IUPAC Name

[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13;;/h3-8H,9,17H2,1-2H3,(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZPOLYWUUBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole core.

    Dimethylation: The benzodiazole ring is then subjected to methylation using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.

    Attachment of the Phenylmethanamine Group: The final step involves the nucleophilic substitution of the dimethylbenzodiazole with a phenylmethanamine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Chemistry

In chemistry, [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential applications as a fluorescent probe due to the benzodiazole ring, which can exhibit fluorescence under certain conditions. This makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

作用機序

The mechanism by which [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The benzodiazole ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenylmethanamine moiety may also contribute to binding affinity and specificity.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Structural Features Key Differences vs. Target Compound References
[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride C₁₅H₁₇Cl₂N₃ 309.9 5,6-Dimethyl benzodiazole, phenyl linker, dihydrochloride salt Reference compound -
N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₂H₂₂Cl₂N₂O (estimated) 280.9 (estimated) Pyrrolidinyl substituent, N,N-dimethyl methanamine, hydrate form Heterocycle replaced; tertiary amine vs. primary
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride C₈H₁₀Cl₂FN₃ 238.09 4-Fluoro benzodiazole, lacks phenyl linker Smaller size; halogen vs. methyl substituents
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₂Cl₃N₃ 280.4 Chloro and imidazolyl substituents on phenyl ring No benzodiazole core; additional heterocycle
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Pyrrolo-pyrazol fused ring system Smaller fused heterocycle; reduced aromaticity
Diphenhydramine Hydrochloride (Benzhydramine Hydrochloride) C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy ethylamine, ethanolamine derivative Structurally distinct; antihistamine activity

Structural and Functional Analysis

(a) N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine Dihydrochloride Hydrate
  • Key Differences : Replaces the benzodiazole core with a pyrrolidinyl group, introducing a saturated five-membered ring. The N,N-dimethyl methanamine moiety (tertiary amine) contrasts with the primary amine in the target compound.
  • Implications : Increased flexibility from the pyrrolidine ring may alter binding affinity in biological targets. The tertiary amine and hydrate form could reduce solubility compared to the target’s dihydrochloride salt .
(b) (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride
  • Key Differences : Substitutes 5,6-dimethyl groups with a single fluorine atom at the 4-position of the benzodiazole ring. Lacks the phenyl linker, directly attaching methanamine to the heterocycle.
  • Implications: Fluorine’s electronegativity may enhance dipole interactions but reduce lipophilicity compared to methyl groups.
(c) [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride
  • Key Differences : Replaces benzodiazole with a chloro- and imidazole-substituted phenyl ring. The imidazole introduces a second heterocycle with hydrogen-bonding capability.
  • Implications : Chlorine’s steric and electronic effects, combined with imidazole’s basicity, may alter solubility and target engagement compared to the dimethyl benzodiazole core .
(d) {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine Dihydrochloride
  • Key Differences : Features a pyrrolo-pyrazol fused ring system instead of benzodiazole. The reduced aromaticity and smaller size may decrease planar interactions.
  • Implications : The saturated rings could enhance conformational flexibility but reduce affinity for flat binding pockets .
(e) Diphenhydramine Hydrochloride
  • Key Differences: Ethanolamine derivative with a diphenylmethoxy group. Structurally unrelated to benzodiazoles but shares the dihydrochloride salt.
  • Implications : Demonstrates how amine salts are leveraged for solubility in pharmaceuticals, though its antihistamine mechanism differs significantly from benzodiazole derivatives .

生物活性

[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride (CAS No. 1036398-81-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H19Cl2N3C_{16}H_{19}Cl_{2}N_{3}, with a molecular weight of 324.25 g/mol. It is classified as a specialty material and is available from various chemical suppliers for research purposes.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes, which can lead to therapeutic effects in different disease models.

1. Serotonin Receptor Affinity

Research indicates that compounds similar to [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride exhibit significant binding affinities to serotonin receptors (5-HTR). These interactions suggest potential applications in treating mood disorders and other psychiatric conditions. For instance, modifications in the structure of benzodiazoles have been linked to enhanced receptor affinity and selectivity, which could be beneficial in drug design targeting serotonergic pathways .

2. Phosphodiesterase Inhibition

The compound has been studied for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE10A. PDE inhibitors are known for their roles in modulating intracellular signaling pathways, which can influence various physiological responses. In vitro studies have shown that certain derivatives of similar compounds possess potent PDE10A inhibitory activity, suggesting that [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride may also exhibit this property .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Binding to serotonin receptors can alter neurotransmitter levels, potentially alleviating symptoms of depression and anxiety.
  • Enzyme Inhibition : By inhibiting phosphodiesterases, the compound may enhance cyclic nucleotide levels (cAMP and cGMP), leading to improved cellular signaling and function.

Case Studies

Several studies have investigated the biological effects of related compounds:

Study 1: Antidepressant-like Effects

In a behavioral model assessing antidepressant-like activity, a structurally similar compound demonstrated significant reductions in despair behavior in rodents. This suggests that [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride may have similar effects due to its serotonergic activity .

Study 2: Anticancer Potential

Another study explored the anticancer potential of related benzodiazole derivatives. These compounds showed promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The potential for [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride to exhibit similar properties warrants further investigation.

Data Table: Summary of Biological Activities

Activity Effect Reference
Serotonin Receptor BindingPotential antidepressant effects
PDE10A InhibitionModulation of intracellular signaling
Anticancer ActivityInduction of apoptosis in cancer cells

Q & A

Q. Methodological approaches :

  • Catalyst screening : Test Pd(OAc)₂/Xantphos systems for improved coupling efficiency .
  • Solvent optimization : Compare DMF (higher polarity) vs. toluene (lower polarity) to balance reaction rate and byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity product (>98%) .

Advanced: How to resolve discrepancies between computational and experimental binding data?

Q. Strategies :

  • Re-validate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and grid box sizes in molecular docking studies to better align with experimental IC₅₀ values .
  • Assay conditions : Check buffer pH (7.4 vs. 6.5) and ionic strength, which may alter ligand-receptor interactions .
  • Metabolite stability : Perform LC-MS to rule out compound degradation during assays .
  • QSAR refinement : Incorporate experimental data into QSAR models to improve predictive accuracy for derivatives .

Advanced: What strategies enable selective functionalization of the benzodiazole ring?

Q. Approaches :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the methanamine group during electrophilic substitution at the benzodiazole 4-position .
  • Regioselective catalysis : Employ Cu(I)-mediated Ullmann coupling for selective introduction of halogens or aryl groups at the 5,6-dimethyl positions .
  • Microwave irradiation : Enhance reaction specificity for sulfonation or nitration under controlled thermal conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。